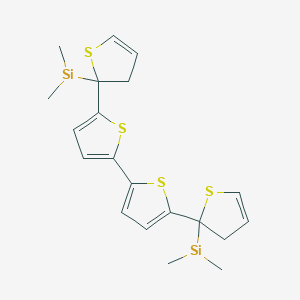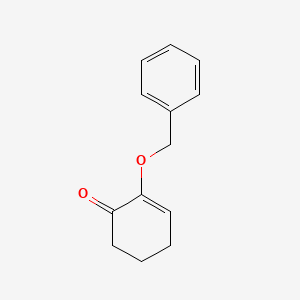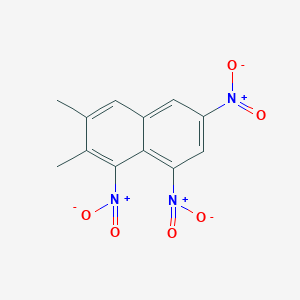
2,3-Dimethyl-1,6,8-trinitronaphthalene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dimethyl-1,6,8-trinitronaphthalene is an organic compound belonging to the class of nitroaromatic compounds It is characterized by the presence of three nitro groups (-NO2) attached to a naphthalene ring, along with two methyl groups (-CH3) at the 2 and 3 positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-1,6,8-trinitronaphthalene typically involves the nitration of 2,3-dimethylnaphthalene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions, such as temperature and concentration of the acids, are carefully controlled to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent quality and safety. The nitration reaction is typically followed by purification steps, such as recrystallization, to obtain the final product.
化学反应分析
Types of Reactions
2,3-Dimethyl-1,6,8-trinitronaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction of the nitro groups can lead to the formation of amines or other reduced products.
Substitution: The nitro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in various functionalized derivatives of the original compound.
科学研究应用
2,3-Dimethyl-1,6,8-trinitronaphthalene has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
作用机制
The mechanism of action of 2,3-Dimethyl-1,6,8-trinitronaphthalene involves its interaction with molecular targets through its nitro groups. These interactions can lead to various biochemical and physiological effects. For example, the compound can undergo redox reactions, leading to the formation of reactive intermediates that interact with cellular components .
相似化合物的比较
Similar Compounds
- 1,5-Dimethyl-2,4,8-trinitronaphthalene
- 2,3-Dimethylnaphthalene
- 1,6,8-Trinitronaphthalene
Uniqueness
2,3-Dimethyl-1,6,8-trinitronaphthalene is unique due to the specific positioning of its nitro and methyl groups, which confer distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry .
属性
CAS 编号 |
50558-81-1 |
|---|---|
分子式 |
C12H9N3O6 |
分子量 |
291.22 g/mol |
IUPAC 名称 |
2,3-dimethyl-1,6,8-trinitronaphthalene |
InChI |
InChI=1S/C12H9N3O6/c1-6-3-8-4-9(13(16)17)5-10(14(18)19)11(8)12(7(6)2)15(20)21/h3-5H,1-2H3 |
InChI 键 |
JTYFJNRVGLNADT-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=CC(=CC(=C2C(=C1C)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


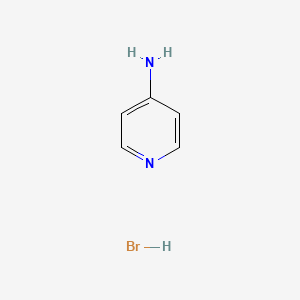
![Acetamide, N-[5-formyl-2-(5-formyl-2-hydroxyphenoxy)phenyl]-](/img/structure/B14647897.png)
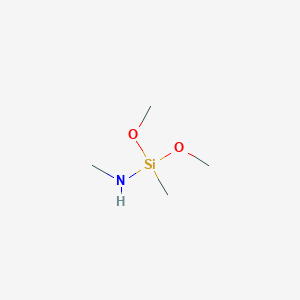
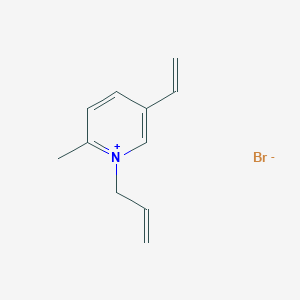
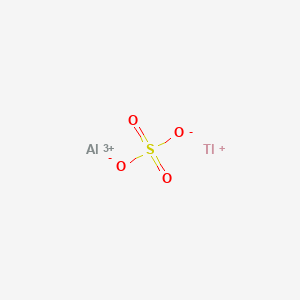

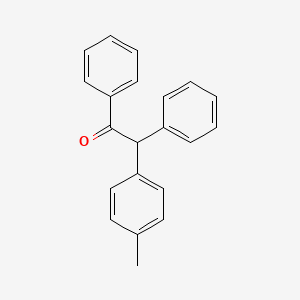
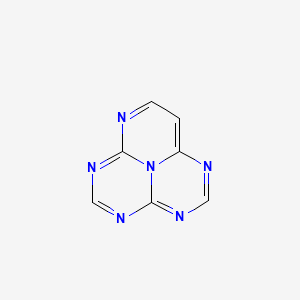

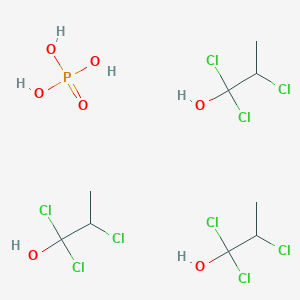
![Triethyl[(1-ethynylcyclohexyl)oxy]silane](/img/structure/B14647962.png)

